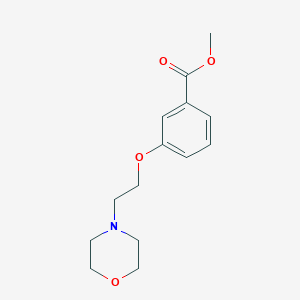
Methyl 3-(2-morpholin-4-ylethoxy)benzoate
Vue d'ensemble
Description
Methyl 3-(2-morpholin-4-ylethoxy)benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant drug. It was first synthesized in the late 1970s and has been approved for clinical use in several countries. Moclobemide has been found to be effective in treating depression and anxiety disorders, and it has been studied for its potential use in other conditions such as Parkinson's disease and social phobia.
Applications De Recherche Scientifique
Metabolic Fate in Synthetic Cannabinoids
Methyl 3-(2-morpholin-4-ylethoxy)benzoate has been studied in the context of synthetic cannabinoid receptor agonists, particularly focusing on its metabolic fate. Research by Richter et al. (2022) explored the metabolism of synthetic cannabinoids, including compounds structurally related to methyl 3-(2-morpholin-4-ylethoxy)benzoate. They found that enzymatic ester hydrolysis played a significant role in the phase I metabolism of these compounds, leading to the formation of carboxylic acid products and subsequent metabolites (Richter et al., 2022).
Nitric Oxide-Release in Acetylsalicylic Acid Prodrugs
Rolando et al. (2013) studied water-soluble esters of acetylsalicylic acid, where alkyl chains containing a nitric oxide-releasing group were bonded to the benzoyl ring, structurally analogous to methyl 3-(2-morpholin-4-ylethoxy)benzoate. These derivatives were evaluated as prodrugs, demonstrating the potential for releasing medicinal compounds in a controlled manner (Rolando et al., 2013).
Synthesis and Pharmacological Assessment of Morpholine Derivatives
The synthesis and pharmacological properties of morpholine derivatives, related to methyl 3-(2-morpholin-4-ylethoxy)benzoate, were explored by Avramova et al. (1998). They synthesized various morpholine derivatives and assessed their toxicity and central nervous system effects, demonstrating the potential for therapeutic applications (Avramova et al., 1998).
Antiplatelet Evaluation of Benzoxazines
Research by Pritchard et al. (2007) on 2-morpholino substituted benzoxazines, which share structural similarities with methyl 3-(2-morpholin-4-ylethoxy)benzoate, highlighted their effectiveness against ADP and collagen-induced platelet aggregation. This study provides insight into the potential therapeutic use of these compounds in preventing blood clots (Pritchard et al., 2007).
Structural and Spectral Analysis of Mannich Bases
Franklin et al. (2011) conducted a structural and spectral analysis of a Mannich base structurally similar to methyl 3-(2-morpholin-4-ylethoxy)benzoate. This research provides valuable insights into the chemical characteristics and potential applications of such compounds in various scientific fields (Franklin et al., 2011).
Propriétés
IUPAC Name |
methyl 3-(2-morpholin-4-ylethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14(16)12-3-2-4-13(11-12)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYSHDFODOJUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428207 | |
| Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |
CAS RN |
249937-00-6 | |
| Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


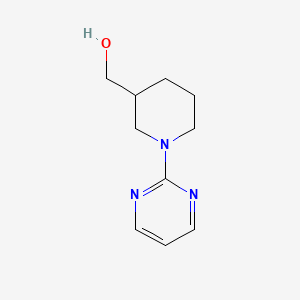
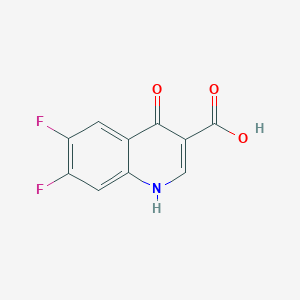
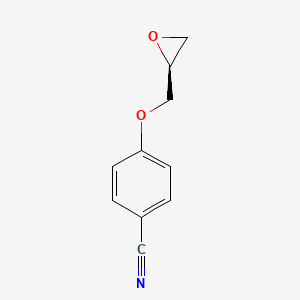
![[1,1'-Biphenyl]-4-sulfonamide](/img/structure/B1609449.png)
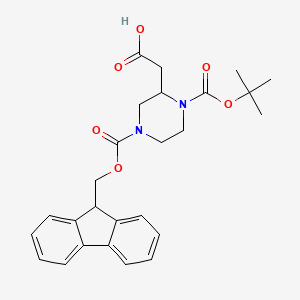
![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1609451.png)






